N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a benzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that is known to bind with high affinity to multiple receptors . .
Mode of Action
Given its structural similarity to other indole derivatives , it may interact with its targets through similar mechanisms. These could include binding to the active sites of enzymes or receptors, thereby modulating their activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways.
Result of Action
Given its structural similarity to other indole derivatives , it may exert similar effects. These could include modulating the activity of enzymes or receptors, altering cellular signaling pathways, or affecting the expression of certain genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, converting them to amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: It shows promise in the development of new therapeutic agents, especially in the treatment of bacterial infections and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluorobenzenesulfonamide
- N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
- N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide
Uniqueness
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to the presence of both fluorine and methoxy groups on the benzenesulfonamide moiety. This combination of substituents can significantly influence the compound’s biological activity, solubility, and overall chemical properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3S2/c1-11-17(26-18(22-11)13-5-3-4-6-14(13)19)10-21-27(23,24)12-7-8-16(25-2)15(20)9-12/h3-9,21H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKTVMYUKJGQER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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